1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide
Overview
Description
This compound, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a transparent strong electron-withdrawing p-type dopant in carbon nanotubes . It has been used as a reactant for the synthesis of amphoteric alpha-boryl aldehydes and for the enantioselective synthesis of the core ring skeleton of leucosceptroids A-D . It has also been used for the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate and for stereoselective sulfoxidation .
Synthesis Analysis
Various methods to prepare this compound have been described . The easiest methods to implement are based on commercially available reagents . A combination of these two procedures describes the synthesis of the compound in 56% yield .Molecular Structure Analysis
The linear formula of this compound is C6H5N(SO2CF3)2 . It has a molecular weight of 357.25 . The SMILES string is FC(F)(F)S(=O)(=O)N(c1ccccc1)S(=O)(=O)C(F)(F)F .Chemical Reactions Analysis
This compound has been used recently to convert a ketone to an enol triflate with KHMDS (324671) and thence an olefin with Pd (PPh3)4 (216666) and Bu3SnH (234788) .Physical And Chemical Properties Analysis
This compound is a solid with a melting point of 100-102°C (lit.) . It has an assay of 99% .Scientific Research Applications
Application as a p-type dopant in carbon nanotubes
- Summary of Application : This compound acts as a transparent strong electron-withdrawing p-type dopant in carbon nanotubes .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Reactant for synthesis of amphoteric alpha-boryl aldehydes
- Summary of Application : This compound is used as a reactant in the synthesis of amphoteric alpha-boryl aldehydes .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Reactant for enantioselective synthesis of leucosceptroids A-D
- Summary of Application : This compound is used as a reactant in the enantioselective synthesis of leucosceptroids A-D .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Reactant for stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate
- Summary of Application : This compound is used as a reactant in the stereoselective synthesis of monoamine reuptake inhibitor NS9544 acetate .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives
- Summary of Application : This compound is used as a reagent in the preparation of 2-alkylcarbonyl and 2-benzoyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives .
- Results or Outcomes : The source does not provide specific results or outcomes for this application .
Application as a refrigerant and solvent
Safety And Hazards
properties
IUPAC Name |
1,1,1-trifluoro-N-[4-[2-[4-[2-[4-(trifluoromethylsulfonylamino)phenyl]propan-2-yl]phenyl]propan-2-yl]phenyl]methanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26F6N2O4S2/c1-23(2,19-9-13-21(14-10-19)33-39(35,36)25(27,28)29)17-5-7-18(8-6-17)24(3,4)20-11-15-22(16-12-20)34-40(37,38)26(30,31)32/h5-16,33-34H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWNAVYMNAQDLHX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)NS(=O)(=O)C(F)(F)F)C3=CC=C(C=C3)NS(=O)(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26F6N2O4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80880069 | |
Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
608.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PTP Inhibitor IV | |
CAS RN |
329317-98-8 | |
Record name | N,N'-[1,4-Phenylenebis[(1-methylethylidene)-4,1-phenylene]]bis[1,1,1-trifluoromethanesulfonamide] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80880069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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